1-(Pyridazin-3-yl)-1,4-diazepane

Physicochemical profiling Medicinal chemistry Fragment-based drug design

1-(Pyridazin-3-yl)-1,4-diazepane (223797-25-9) is a differentiated heterocyclic scaffold with a single secondary amine (pKa ~10.04) enabling clean derivatization without statistical mixtures. TPSA 41.1 Ų & MW 178.23 meet CNS drug-likeness criteria immediately. The 3-pyridazinyl substitution supports bidentate metal coordination for metalloenzyme inhibitors. Unlike piperazine or 6-methylpyridazine analogs, this core provides unique hinge-binding geometry—biological results from analogs cannot be extrapolated. Ideal for kinase fragment libraries and CNS-targeting lead matter. Request a quote for bulk quantities.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 223797-25-9
Cat. No. B3253484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridazin-3-yl)-1,4-diazepane
CAS223797-25-9
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=NN=CC=C2
InChIInChI=1S/C9H14N4/c1-3-9(12-11-5-1)13-7-2-4-10-6-8-13/h1,3,5,10H,2,4,6-8H2
InChIKeyWUSMFRZBCSILTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridazin-3-yl)-1,4-diazepane (CAS 223797-25-9) – A Pyridazine-Diazepane Building Block for Medicinal Chemistry Procurement


1-(Pyridazin-3-yl)-1,4-diazepane (CAS 223797-25-9) is a heterocyclic compound with the molecular formula C₉H₁₄N₄, consisting of a pyridazine ring linked to a 1,4-diazepane moiety [1]. It is primarily utilized as a small-molecule scaffold and building block in medicinal chemistry for the synthesis of bioactive molecules, including potential kinase inhibitors and CNS-targeting agents , [2]. Its structure combines a π-deficient pyridazine with a flexible seven-membered diazepane ring that presents a single hydrogen-bond donor and four acceptor sites, providing a distinct pharmacophore for fragment-based drug discovery [1].

Why 1-(Pyridazin-3-yl)-1,4-diazepane Cannot Be Casually Replaced by Generic Pyridazine or Diazepane Analogs


Simple replacement of 1-(Pyridazin-3-yl)-1,4-diazepane with other pyridazine-heterocycle hybrids is not chemically or pharmacologically neutral. The directly attached, unsubstituted 1,4-diazepane ring imparts a unique combination of a computed pKa of 10.04 ± 0.20 (predicted) and a low Topological Polar Surface Area (TPSA) of 41.1 Ų , [1]. In contrast, the analogous 1-(6-methylpyridazin-3-yl)-1,4-diazepane introduces steric and electronic perturbations that alter ring electronics, while the piperazine analog 1-(pyridazin-3-yl)piperazine further contracts the ring to a six-membered core, reducing conformational flexibility and lowering the nitrogen pKa . These differences critically affect hydrogen-bonding capacity and target-binding geometry, meaning biological results such as enzyme inhibition IC₅₀ values or receptor binding affinities obtained with piperazine or 6-methylpyridazine analogs cannot be extrapolated to the 1-(pyridazin-3-yl)-1,4-diazepane scaffold.

Quantitative Differentiation Data: 1-(Pyridazin-3-yl)-1,4-diazepane vs. Closest Pyridazine-Heterocycle Analogs


Distinct pKa and Hydrogen-Bond Donor Profile versus Piperazine and 6-Methyl Analogs

1-(Pyridazin-3-yl)-1,4-diazepane possesses a single N–H hydrogen-bond donor (HBD) with a predicted pKa of 10.04 ± 0.20, compared to the tertiary amine-only piperazine analog which lacks any HBD . This contrasts with 1-(6-methylpyridazin-3-yl)-1,4-diazepane, where the electron-donating methyl group is expected to raise the pyridazine pKa and alter the basicity of the diazepane nitrogens .

Physicochemical profiling Medicinal chemistry Fragment-based drug design

Low Topological Polar Surface Area (TPSA) Advantage for CNS Permeability versus Larger Pyridazine-Diazepane Derivatives

With a computed TPSA of 41.1 Ų, 1-(Pyridazin-3-yl)-1,4-diazepane sits well within the < 90 Ų threshold predictive of oral absorption and CNS penetration [1]. In contrast, elaborated 1,4-diazepane derivatives that incorporate additional polar functionality—such as sulfonamide or carboxamide substituents on the diazepane nitrogen—exceed 80–100 Ų and exhibit reduced passive permeability .

CNS drug discovery Blood-brain barrier permeability Medicinal chemistry

Pyridazine 3-Position Direct Attachment Confers Unique π-Stacking Geometry Unavailable to 4-Pyridazinyl Isomers

The pyridazine ring is connected at the 3-position, placing the nitrogen lone pairs in a 1,2-diazine arrangement optimal for bidentate metal chelation or π-stacking with aromatic protein residues [1]. Pyridazin-4-yl-isomeric diazepane analogs, where the attachment point is shifted, alter the vector and distance of the heterocycle relative to the diazepane ring, disrupting this geometry [2].

Molecular recognition π-Stacking interactions Structure-based drug design

High-Impact Procurement Scenarios for 1-(Pyridazin-3-yl)-1,4-diazepane Derived from Quantitative Differentiation


Kinase-Focused Fragment Library Design Requiring a Low-TPSA, HBD-Present Scaffold

Medicinal chemistry groups constructing focused kinase fragment libraries can leverage 1-(Pyridazin-3-yl)-1,4-diazepane as a hinge-binding core with a TPSA of 41.1 Ų [1] and a single H-bond donor (pKa 10.04) , enabling CNS-compatible lead matter that piperazine analogs cannot replicate.

Selective Functionalization of the Secondary Amine for Parallel Library Synthesis

The free secondary amine of the diazepane ring provides a single, unambiguous attachment point for reductive amination, sulfonylation, or amidation, enabling rapid parallel library generation without requiring protecting-group strategies. This contrasts with piperazine cores that present two equivalent nitrogens, leading to statistical mixtures .

CNS-Penetrant Probe Development Starting from a Privileged Pyridazine Scaffold

With a computed TPSA of 41.1 Ų and moderate molecular weight (178.23 g/mol), this scaffold meets key CNS drug-likeness criteria immediately, unlike N-substituted diazepane derivatives that rapidly surpass the 90 Ų threshold and reduce passive permeability [1].

Metal-Chelating Pharmacophore Design via 1,2-Diazine Motif

The 3-pyridazinyl substitution pattern positions two adjacent nitrogen atoms for bidentate metal coordination, enabling the design of metalloenzyme inhibitors (e.g., against carbonic anhydrase or MMPs) that 4-pyridazinyl isomers cannot support [1].

Quote Request

Request a Quote for 1-(Pyridazin-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.